N-(4-fluorobenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide
Description
This compound features a pyrimidinone core substituted with a methoxymethyl group at position 4 and a morpholine ring at position 2. The acetamide side chain is linked to a 4-fluorobenzyl group, which contributes to its lipophilic character while maintaining moderate polarity. The methoxymethyl group may confer metabolic stability compared to bulkier alkyl substituents .
Properties
Molecular Formula |
C19H23FN4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H23FN4O4/c1-27-13-16-10-18(26)24(19(22-16)23-6-8-28-9-7-23)12-17(25)21-11-14-2-4-15(20)5-3-14/h2-5,10H,6-9,11-13H2,1H3,(H,21,25) |
InChI Key |
MQYQZLXWVSXXNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenylmethyl intermediate, followed by the introduction of the methoxymethyl group. The morpholine ring is then incorporated through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydropyrimidinone core under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and efficiency. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities/differences between the target compound and analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s methoxymethyl group (logP ~1.8) provides lower lipophilicity compared to ethyl (P574-5218, logP 1.69) but higher than chlorinated analogs (P194-1416, logP ~2.1). Fluorinated phenyl groups (e.g., 1260583-75-2) further elevate logP (~2.5) due to increased hydrophobicity .
Impact of Halogenation :
- Chlorine in P194-1416 enhances molecular weight (422.87 vs. ~434.4 for the target) and logP but may reduce metabolic stability compared to fluorine . Multi-fluorinated analogs (e.g., 1260583-75-2) prioritize metabolic resistance over solubility .
Morpholine’s Role :
- The morpholine ring in the target compound and analogs (e.g., 1260583-75-2) contributes to hydrogen-bond acceptor capacity, improving aqueous solubility and target engagement .
Steric and Electronic Profiles :
- The 4-fluorobenzyl group in the target offers a compact, electronegative substituent, balancing steric hindrance and binding affinity. In contrast, bulkier groups like 3-(difluoromethyl)-4-fluorophenyl (1260584-22-2) may limit conformational flexibility .
Research Findings and Implications
- P574-5218 : Demonstrated moderate bioactivity in preliminary screens, likely due to its ethyl group’s lipophilicity. However, its lower solubility may limit bioavailability .
- P194-1416 : The chloro-methoxyphenyl group showed enhanced in vitro potency but higher cytotoxicity, possibly linked to chlorine’s reactivity .
- 1260583-75-2 : High fluorination correlates with prolonged half-life in metabolic studies, making it a candidate for long-acting formulations .
The target compound’s methoxymethyl and 4-fluorobenzyl groups position it as a balanced candidate with optimized solubility, metabolic stability, and target affinity. Further studies should explore its pharmacokinetic profile relative to these analogs.
Biological Activity
N-(4-fluorobenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C18H22FN5O3
- Molecular Weight: 373.40 g/mol
The structure features a fluorobenzyl group, a morpholine moiety, and a pyrimidine ring, which are critical for its biological interactions.
1. Tyrosinase Inhibition
One of the primary biological activities studied is the inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are sought after for their potential use in treating hyperpigmentation disorders.
- Study Findings:
- A related study evaluated compounds with similar structural motifs and identified competitive inhibitors of tyrosinase with significant antimelanogenic effects on B16F10 melanoma cells. The best-performing derivative exhibited an IC50 value of 0.18 μM, substantially more potent than the reference compound kojic acid (IC50 = 17.76 μM) .
- Docking studies indicated that these compounds bind effectively to the active site of tyrosinase, blocking substrate access and thereby inhibiting enzymatic activity.
Table 1: Summary of Biological Activities
| Activity Type | Reference Compound | IC50 (μM) | Remarks |
|---|---|---|---|
| Tyrosinase Inhibition | Kojic Acid | 17.76 | Reference standard |
| Tyrosinase Inhibition | Compound 26 | 0.18 | Highly effective with no cytotoxicity |
| Antimicrobial Activity | Various | Varies | Compounds with similar structures show activity |
Additional Findings
Research highlights that derivatives containing the morpholine and pyrimidine groups often exhibit enhanced biological activity due to their ability to interact with various biological targets. Studies have also suggested that modifications to the substituents can significantly affect potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
